M1 Receptor Affinity: Biperiden's Potency at the Human M1 Subtype
Biperiden demonstrates sub-nanomolar affinity for the human muscarinic M1 receptor, a key target for its central antiparkinsonian effects. In a comparative study using cloned human receptors expressed in Chinese hamster ovary (CHO) cells, its affinity was quantifiably higher than that of several common comparators [1].
| Evidence Dimension | Equilibrium Dissociation Constant (Kd) for M1 Receptor |
|---|---|
| Target Compound Data | 0.48 nM (Ki) |
| Comparator Or Baseline | Trihexyphenidyl: 1.6 nM; Procyclidine: 4.6 nM; Benztropine: 0.231 nM |
| Quantified Difference | Biperiden's M1 affinity is ~3.3x higher than trihexyphenidyl, ~9.6x higher than procyclidine, and ~2.1x lower than benztropine. |
| Conditions | Competitive radioligand binding studies with [3H]quinuclidinyl benzilate at cloned human m1-m5 receptors expressed in CHO cells. |
Why This Matters
Higher M1 affinity, when balanced against lower M2 affinity, is a key indicator of potential for central efficacy with reduced peripheral cardiac side effects, making this a critical differentiator for research applications.
- [1] Bolden C, Cusack B, Richelson E. Antagonism by antimuscarinic and neuroleptic compounds at the five cloned human muscarinic cholinergic receptors expressed in Chinese hamster ovary cells. J Pharmacol Exp Ther. 1992;260(2):576-580. View Source
